molecular formula C22H36N2O2 B084270 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide CAS No. 10261-49-1

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide

Cat. No. B084270
CAS RN: 10261-49-1
M. Wt: 360.5 g/mol
InChI Key: UZPBVQUXWZZNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, also known as QX-314, is a quaternary amine derivative of lidocaine. This compound has gained significant attention in scientific research due to its unique properties, including its ability to block sodium channels and its inability to cross the cell membrane.

Scientific Research Applications

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been extensively studied for its potential use in pain management. Its inability to cross the cell membrane makes it an ideal candidate for local anesthesia, as it can be applied topically to block pain signals without affecting other parts of the body. 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has also been studied for its potential use in treating chronic pain conditions, such as neuropathic pain.

Mechanism Of Action

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide works by blocking sodium channels, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect other parts of the body, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is unable to do so. This makes it an ideal candidate for local anesthesia, as it can block pain signals without affecting other parts of the body.

Biochemical And Physiological Effects

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been shown to be effective in blocking pain signals in animal models. Studies have also shown that 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is able to block pain signals in human nerve fibers in vitro. However, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its specificity for sodium channels. This makes it an ideal candidate for studying the role of sodium channels in pain signaling. However, one limitation of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its inability to cross the cell membrane. This can make it difficult to study the effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on other parts of the body.

Future Directions

There are several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research. One area of interest is the use of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide in combination with other drugs to enhance its effectiveness. Another area of interest is the development of new delivery methods for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, such as nanoparticles or liposomes. Additionally, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body, as well as its potential use in treating chronic pain conditions.
In conclusion, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is a unique compound with potential applications in pain management and scientific research. Its specificity for sodium channels and inability to cross the cell membrane make it an ideal candidate for local anesthesia and studying the role of sodium channels in pain signaling. While there are limitations to its use, there are also several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research.

Synthesis Methods

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide can be synthesized through the reaction between lidocaine and nonyl bromide in the presence of a strong base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide.

properties

CAS RN

10261-49-1

Product Name

2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25)

InChI Key

UZPBVQUXWZZNOQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

synonyms

o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.